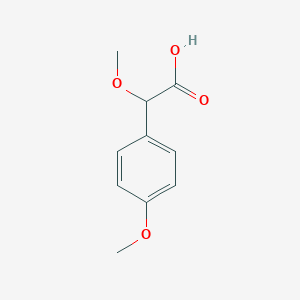

2-Methoxy-2-(4-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGLWFDLHAFGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Methoxy 2 4 Methoxyphenyl Acetic Acid

Established Synthetic Routes and Protocols

The synthesis of 2-Methoxy-2-(4-methoxyphenyl)acetic acid can be achieved through several established routes, primarily leveraging commercially available precursors and well-understood reaction mechanisms. These traditional methods prioritize reliability and scalability.

Traditional Preparative Approaches

A primary and logical traditional pathway to this compound involves a two-step process starting from anisole (B1667542).

Synthesis of 4-Methoxymandelic Acid: The first step is a Friedel-Crafts-type reaction between anisole (methoxybenzene) and glyoxylic acid. This reaction is typically catalyzed by a strong protonic acid, leading to the formation of the intermediate, 4-methoxymandelic acid google.com. This precursor contains the required carbon skeleton and the α-hydroxyl group.

O-Methylation of the α-Hydroxyl Group: The subsequent step involves the methylation of the secondary alcohol group of 4-methoxymandelic acid. This is commonly achieved through a Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then treated with a methylating agent, like dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), to yield the final product, this compound. The synthesis of the analogous compound, (R)-(−)-α-Methoxyphenylacetic acid, which is also an O-methylated mandelic acid derivative, validates this approach sigmaaldrich.com.

An alternative, though less direct, traditional approach could be envisioned through the hydrolysis of a nitrile precursor, 2-methoxy-2-(4-methoxyphenyl)acetonitrile. This method is analogous to the common industrial synthesis of the related compound, 4-methoxyphenylacetic acid, which often involves the hydrolysis of 4-methoxybenzyl cyanide chemicalbook.com. This pathway would require the initial synthesis of the α-methoxylated nitrile, followed by acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing byproducts and reaction time. For the synthesis of the 4-methoxymandelic acid precursor, significant improvements in selectivity and yield can be achieved by carefully selecting the catalytic acid and introducing a secondary solvent google.com.

The choice of solvent, for instance, can significantly influence the conversion of the anisole starting material and suppress the formation of the primary byproduct, bis(4-methoxyphenyl)acetic acid. The data below illustrates the impact of different reaction media on the synthesis of 4-methoxymandelic acid from anisole and glyoxylic acid google.com.

Table 1: Effect of Reaction Conditions on 4-Methoxymandelic Acid Synthesis

| Catalytic Acid | Secondary Solvent | Anisole Conversion (%) | 4-Methoxymandelic Acid Selectivity (%) | Bis(4-methoxyphenyl)acetic acid Selectivity (%) |

|---|---|---|---|---|

| Sulfuric Acid | None | 95.2 | 47.2 | 44.1 |

| Sulfuric Acid | Diethylene glycol dimethyl ether | 93.7 | 54.8 | 31.8 |

For the subsequent O-methylation step, optimization involves a careful balance of reagents and conditions. Key parameters include:

Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the alcohol without competing in side reactions.

Methylating Agent: Dimethyl sulfate is a cost-effective and reactive methylating agent, though methyl iodide can also be used.

Solvent and Temperature: Anhydrous polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are typically used to facilitate the reaction. Temperature control is essential to prevent potential side reactions, such as the esterification of the carboxylic acid moiety.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated strategies that can provide access to this compound and its derivatives with greater efficiency, atom economy, and novelty.

Multicomponent Reactions Incorporating Related Structural Motifs

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly build molecular complexity. While no specific MCR has been reported to directly yield this compound, the principles of MCRs like the Ugi and Strecker reactions can be conceptually applied.

The Strecker reaction, for example, is a classic MCR for synthesizing α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source nih.gov. A hypothetical adaptation might involve a variant that incorporates a methoxy (B1213986) nucleophile instead of an amine or cyanide. More advanced zinc-mediated carbonyl alkylative amination reactions demonstrate the power of MCRs in creating complex α-branched structures, providing a framework for developing novel routes to α-functionalized acids organic-chemistry.orgnih.govresearchgate.net.

Catalytic Methods in Synthesis

Catalysis is at the heart of modern, efficient chemical synthesis. In the context of producing this compound, catalytic methods can be applied to key bond-forming steps.

Acid Catalysis in Precursor Synthesis: As mentioned, the formation of the 4-methoxymandelic acid intermediate from anisole relies on protonic acid catalysis to facilitate the electrophilic aromatic substitution google.com.

Catalytic C-H Functionalization: An advanced and highly sought-after strategy would be the direct catalytic α-C-H methoxylation of 4-methoxyphenylacetic acid. While challenging, direct C-H functionalization represents a frontier in organic synthesis, offering a more atom-economical route by avoiding the need for pre-functionalized substrates researchgate.net.

Photocatalysis: Emerging methods in photocatalysis enable the activation of C-H bonds under mild conditions. For instance, dual catalytic systems have been developed for the α-C–H functionalization of alcohols nih.gov. A conceptually similar photocatalytic approach could potentially be designed for the α-methoxylation of a carboxylic acid derivative.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Safer Starting Materials: The synthesis of the 4-methoxymandelic acid precursor from anisole and glyoxylic acid is an example of a greener route, as it avoids highly toxic reagents like sodium cyanide, which are used in some traditional syntheses of related aryl acetic acids google.comgoogle.com.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of acid in the Friedel-Crafts step is inherently greener than using stoichiometric reagents. The development of reusable, solid acid catalysts for such reactions is an active area of research that further enhances the environmental profile.

Atom Economy: Multicomponent reactions (Section 2.2.1) are a prime example of high atom economy, as most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

Environmentally Benign Catalysts: The use of non-toxic and biodegradable catalysts is a key aspect of green chemistry. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed as an environmentally friendly basic catalyst in the synthesis of other alkoxyaryl compounds, showcasing a move away from harsher bases acs.orgacs.org.

By integrating these principles, future synthetic routes to this compound can be designed to be not only efficient and high-yielding but also environmentally sustainable.

Derivatization and Functional Group Transformations

The presence of a carboxylic acid, a methoxy group on the phenyl ring, and an alpha-methoxy group provides multiple sites for chemical modification. These functional groups can be targeted to synthesize a range of derivatives with potentially unique chemical and physical properties.

Oxidation and Reduction Pathways of the Acetic Acid Moiety

The acetic acid moiety is a primary site for oxidation and reduction reactions. The carboxylic acid group can be reduced to a primary alcohol, and while direct oxidation of the carboxylic acid is not typical, the alpha-position offers potential for oxidative transformations under specific conditions.

Reduction of the Carboxylic Acid:

The reduction of the carboxylic acid group in this compound to a primary alcohol, 2-methoxy-2-(4-methoxyphenyl)ethanol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. masterorganicchemistry.comambeed.com The reaction typically proceeds via an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by the reduction of the resulting carboxylate salt. youtube.comyoutube.com

The general mechanism for the reduction of a carboxylic acid with LiAlH₄ involves the following steps:

Deprotonation of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.

Coordination of the aluminum hydride species to the carboxylate.

Hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the intermediate to form an aldehyde.

Further reduction of the aldehyde to the primary alcohol.

An aqueous workup is then performed to protonate the resulting alkoxide and afford the final alcohol product. youtube.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Methoxy-2-(4-methoxyphenyl)ethanol | Reduction |

Oxidation Pathways:

While the carboxylic acid group is at a high oxidation state, the benzylic position of related phenylacetic acid derivatives can be susceptible to oxidation. For instance, in analogous compounds, oxidation can lead to the formation of ketones or further cleavage of the carbon-carbon bond under harsh conditions. Reagents such as potassium permanganate (B83412) or chromium trioxide have been used for the oxidation of related compounds. However, specific studies on the oxidation of the acetic acid moiety of this compound are not extensively documented in readily available literature.

Substitution Reactions on the Phenyl Ring and Methoxy Group

The electron-donating nature of the methoxy group on the phenyl ring activates it towards electrophilic aromatic substitution, primarily at the ortho and para positions. The existing para-methoxy group directs incoming electrophiles to the ortho positions (positions 3 and 5). Additionally, the methoxy groups themselves can be subject to cleavage under certain conditions.

Electrophilic Aromatic Substitution:

Halogenation: The phenyl ring of methoxyphenylacetic acid derivatives can undergo halogenation. For example, the regioselective bromination of 4-methoxyphenylacetic acid with bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov This suggests that this compound would likely undergo similar ortho-bromination.

Nitration: Nitration of activated aromatic rings is a common electrophilic substitution reaction. The nitration of 4-substituted halogenobenzenes with a mixture of concentrated nitric acid and concentrated sulfuric acid is a known method to introduce a nitro group onto the phenyl ring. google.com By analogy, this compound is expected to undergo nitration at the positions ortho to the methoxy group.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of anisole and its derivatives is a well-established method for the synthesis of aryl ketones. tamu.eduscirp.orgresearchgate.net This reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgbyjus.comsigmaaldrich.com The reaction of this compound with an acylating agent would be expected to yield the corresponding acylated derivative, with the acyl group likely adding to one of the ortho positions.

| Reaction Type | Reagents | Expected Major Product |

| Bromination | Br₂ / Acetic Acid | 2-Methoxy-2-(3-bromo-4-methoxyphenyl)acetic acid |

| Nitration | HNO₃ / H₂SO₄ | 2-Methoxy-2-(3-nitro-4-methoxyphenyl)acetic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Methoxy-2-(3-acyl-4-methoxyphenyl)acetic acid |

Substitution and Cleavage of the Methoxy Group:

The ether linkage of the methoxy groups can be cleaved under strong acidic conditions, often with reagents like hydrobromic acid or boron tribromide, to yield the corresponding phenol. This process is a demethylation reaction. Electrochemical methods have also been explored for the demethylation of methoxyphenol derivatives. nih.gov

Exploration of Reactive Intermediates

The synthesis and derivatization of this compound likely involve the formation of various reactive intermediates. Understanding these intermediates is crucial for optimizing reaction conditions and predicting potential side products.

Synthesis via Friedel-Crafts Type Reaction:

One potential synthetic route to this compound involves a Friedel-Crafts type reaction between anisole (4-methoxybenzene) and a suitable two-carbon electrophile derived from glyoxylic acid. The mechanism of Friedel-Crafts reactions involves the generation of a highly electrophilic species that then attacks the electron-rich aromatic ring. wikipedia.orgbyjus.com

In the context of a reaction with a glyoxylic acid derivative, a plausible intermediate is a carbocation or a highly polarized complex that acts as the electrophile. The reaction would proceed through the following general steps:

Generation of the Electrophile: The Lewis acid catalyst would activate the glyoxylic acid derivative, leading to the formation of an electrophilic species.

Electrophilic Attack: The electron-rich anisole ring would attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge would be delocalized across the ring and stabilized by the para-methoxy group.

Deprotonation: A base would remove a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

In the synthesis of related compounds, unstable aroylmethylene derivatives have been proposed as reactive intermediates. mdpi.com

Intermediates in Derivatization Reactions:

Acylium Ions in Friedel-Crafts Acylation: During the Friedel-Crafts acylation of the phenyl ring, the reaction of the acyl chloride or anhydride with the Lewis acid catalyst generates a resonance-stabilized acylium ion (R-C≡O⁺). byjus.comsigmaaldrich.comyoutube.com This acylium ion is the key electrophilic intermediate that attacks the aromatic ring.

Carbocation Rearrangements: While Friedel-Crafts acylation is generally not prone to carbocation rearrangements, any alkylation reactions on the phenyl ring could involve carbocation intermediates that might undergo rearrangement to form more stable carbocations, potentially leading to a mixture of products.

Stereochemistry and Chiral Resolution of 2 Methoxy 2 4 Methoxyphenyl Acetic Acid

Enantiomeric Forms and Chiral Purity

2-Methoxy-2-(4-methoxyphenyl)acetic acid possesses a single stereocenter at the carbon atom bearing the methoxy (B1213986), 4-methoxyphenyl (B3050149), and carboxylic acid groups. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their physiological and pharmacological activities can differ significantly in a chiral environment, such as the human body.

The chiral purity, or enantiomeric excess (ee), is a critical parameter that quantifies the predominance of one enantiomer in a mixture. It is expressed as a percentage and is a crucial determinant of the compound's efficacy and specificity in stereoselective applications. The determination of enantiomeric purity is typically achieved through chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Methods for Chiral Resolution

The separation of the racemic mixture of this compound into its individual enantiomers is a fundamental process for accessing enantiopure materials. Several strategies have been developed for the chiral resolution of racemic acids, each with its own advantages and limitations.

One of the most established and widely used methods for resolving racemic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base, often a chiral amine. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility.

This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor. The separated diastereomeric salt can then be treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid. Common chiral resolving agents for acidic compounds include alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

A study on the chiral recognition of diastereomeric salts prepared from the structurally similar 2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-phenylethylamine provides insight into the molecular interactions governing such separations. science.gov The crystal structures revealed that the less soluble diastereomer formed an ammonium–carboxylate ion pair stabilized by a methoxy-assisted salt bridge and aromatic interactions, highlighting the subtle structural features that dictate successful resolution. science.gov

Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates leads to the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product.

Enzymatic kinetic resolution has emerged as a powerful and highly selective method. Lipases are a class of enzymes that are frequently employed for the kinetic resolution of racemic acids and their esters. In a typical procedure, the racemic acid is subjected to an esterification reaction catalyzed by a lipase (B570770) in the presence of an alcohol. The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate, leaving the other enantiomer as the unreacted acid. The resulting ester and the unreacted acid can then be separated by conventional methods.

For instance, the enzymatic resolution of racemic trans-methyl (4-methoxyphenyl)glycidate, a compound with structural similarities to the target molecule, has been successfully achieved through enantioselective hydrolysis using Lecitase® Ultra. nih.gov This demonstrates the potential of enzymatic methods for the resolution of related α-substituted carboxylic acid derivatives.

A significant limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomeric product.

Chemoenzymatic DKR is a particularly effective approach. It typically involves the use of a lipase for the enantioselective esterification, coupled with a metal catalyst, often a ruthenium complex, to facilitate the racemization of the unreacted acid enantiomer. This dual catalytic system allows for the high-yield synthesis of enantiomerically pure esters. While a specific application to this compound has not been detailed, the successful DKR of various α-hydroxy esters using a combination of a lipase from Pseudomonas cepacia and a ruthenium catalyst highlights the potential of this advanced technique for structurally related compounds. researchgate.net

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are powerful analytical and preparative tools for the separation of enantiomers. srce.hrresearchgate.net This direct method of resolution relies on the use of a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.

A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrin-based phases being particularly effective for the resolution of a broad range of chiral compounds, including carboxylic acids. gcms.cznih.gov The choice of the CSP and the mobile phase composition are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. SFC has gained popularity for chiral separations due to its advantages of high speed, efficiency, and reduced solvent consumption compared to HPLC. srce.hrresearchgate.net

Gas-antisolvent (GAS) precipitation is an emerging technique for the rapid and efficient chiral resolution of racemic compounds. srce.hr In this method, a supercritical fluid, typically carbon dioxide (CO2), is used as an antisolvent. The racemic compound and a chiral resolving agent are dissolved in a suitable organic solvent. The introduction of supercritical CO2 into this solution reduces the solvent's dissolving power, leading to the rapid and selective precipitation of one of the diastereomeric salts.

A study on the chiral resolution of the closely related racemic 2-methoxyphenylacetic acid using (R)-(-)-1-cyclohexylethylamine as the resolving agent demonstrated the feasibility of this approach. srce.hr The GAS process allowed for the precipitation of the diastereomeric salt within minutes, a significant time-saving compared to traditional fractional crystallization. srce.hr By optimizing parameters such as temperature and pressure, diastereomeric excess values of over 55% with yields of 80% were achieved in a single step. srce.hrsrce.hr This highlights the potential of GAS precipitation as a scalable and efficient method for the chiral resolution of this compound.

Interactive Data Table: Chiral Resolution Methods

| Resolution Method | Principle | Key Advantages | Key Considerations |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Scalable, well-established technique. | Requires suitable chiral resolving agent and solvent, can be time-consuming. |

| Kinetic Resolution (Enzymatic) | Different reaction rates of enantiomers with a chiral catalyst (enzyme). | High enantioselectivity, mild reaction conditions. | Maximum 50% theoretical yield for one enantiomer. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slow-reacting enantiomer. | Theoretical yield up to 100% for one enantiomer. | Requires compatible enzyme and racemization catalyst. |

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable for analytical and preparative scales. | Requires specialized and often expensive chiral columns. |

| Gas-Antisolvent Precipitation | Selective precipitation of a diastereomeric salt using a supercritical fluid as an antisolvent. | Rapid process, reduced solvent usage. | Requires specialized high-pressure equipment. |

Determination of Absolute Configuration

Establishing the absolute three-dimensional arrangement of atoms at the chiral center of this compound is essential for understanding its properties. This is achieved through several advanced methodologies.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for assigning stereochemistry, typically after converting the enantiomers into diastereomers. wikipedia.org A common strategy involves derivatizing the chiral acid with a chiral alcohol or amine of known absolute configuration, or conversely, using the enantiopure acid as a chiral derivatizing agent (CDA) to determine the configuration of other molecules. wikipedia.orgnih.gov

For instance, the enantiomers of this compound could be reacted with a known chiral alcohol (e.g., (R)-1-phenylethanol) to form diastereomeric esters. In ¹H NMR spectroscopy, the protons in the vicinity of the newly formed diastereomeric centers will experience different magnetic environments. This results in observable differences in their chemical shifts (Δδ). By analyzing these chemical shift differences, and applying established models like those for Mosher's acid or α-methoxyphenylacetic acid (MPA) esters, the absolute configuration of the original acid can be deduced. researchgate.net

Chiroptical methods such as Electronic Circular Dichroism (ECD) are also employed. Enantiomers exhibit mirror-image ECD spectra, and empirical rules or computational comparisons can correlate the observed Cotton effects to a specific absolute configuration. mdpi.com

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters for Configurational Assignment

| Proton | Chemical Shift δ (ppm) for (R)-acid-(R)-alcohol ester | Chemical Shift δ (ppm) for (S)-acid-(R)-alcohol ester | Chemical Shift Difference Δδ (δS - δR) (ppm) |

|---|---|---|---|

| α-H (acid) | 4.85 | 4.92 | +0.07 |

| α-OCH₃ (acid) | 3.40 | 3.35 | -0.05 |

| Ar-OCH₃ (acid) | 3.80 | 3.81 | +0.01 |

| CH (alcohol) | 5.95 | 5.90 | -0.05 |

| CH₃ (alcohol) | 1.55 | 1.62 | +0.07 |

Note: The data presented is hypothetical and serves to illustrate the principle of chemical shift non-equivalence in diastereomers.

Utilization of Chiral Auxiliaries and Their Cleavage

The classical method for resolving a racemic carboxylic acid involves the use of a chiral auxiliary, typically an enantiomerically pure base, to form diastereomeric salts. libretexts.orgwikipedia.org These salts, having different physical properties, can often be separated by fractional crystallization. wikipedia.org

The process for this compound would involve:

Salt Formation: The racemic acid is treated with a sub-stoichiometric amount (often ~0.5 equivalents) of an enantiopure amine, such as brucine, strychnine, or (R)-1-phenylethylamine, in a suitable solvent. libretexts.org This results in a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Separation: Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or concentration. The solid is then isolated by filtration.

Cleavage (Liberation): The separated diastereomeric salt is treated with a strong acid (e.g., HCl) to break the ionic bond. This protonates the carboxylate of the target acid and the chiral amine, liberating the enantiomerically enriched this compound, which can be extracted into an organic solvent. The chiral auxiliary can also be recovered from the aqueous layer by basification and extraction. libretexts.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Resolution of acidic racemates |

| Brucine | Alkaloid (Chiral Amine) | Resolution of acidic racemates |

| (1R,2S)-Ephedrine | Amino Alcohol | Resolution of acidic racemates |

| (R,R)-(+)-Tartaric Acid | Chiral Acid | Resolution of basic racemates |

| (S)-Proline amide | Chiral Amide | Resolution of mandelic acid derivatives google.com |

Single Crystal X-ray Diffraction Analysis of Enantiopure Forms

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of every atom.

Table 3: Example Crystallographic Data for a Related Phenylacetic Acid Derivative

| Parameter | Value |

|---|---|

| Chemical formula | C₉H₉BrO₃ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.5022 (4) |

| b (Å) | 8.2690 (2) |

| c (Å) | 9.0199 (3) |

| β (°) | 93.573 (1) |

| Volume (ų) | 930.67 (5) |

| Temperature (K) | 120 |

Note: Data is for 2-(3-Bromo-4-methoxyphenyl)acetic acid and is presented for illustrative purposes of typical crystallographic parameters. acs.org

Phase Diagram Studies for Enantioresolution Systems

The development of an efficient crystallization-based chiral resolution process relies heavily on understanding the solid-liquid phase equilibria of the enantiomeric system. researchgate.net This is typically represented by a phase diagram, which maps the physical state of the mixture as a function of temperature and composition. mdpi.com For chiral compounds, the binary melting phase diagram of the two enantiomers or the ternary solubility phase diagram in a solvent are of primary importance. researchgate.netacs.orgnih.gov

These studies reveal whether the enantiomers crystallize as a conglomerate or a racemic compound .

Conglomerate: A physical mixture of separate crystals of the pure R- and S-enantiomers. Such systems are amenable to direct resolution methods like preferential crystallization, where seeding a supersaturated racemic solution with a crystal of one enantiomer induces the crystallization of that same enantiomer. psu.edu

Racemic Compound: A well-ordered crystalline phase containing an equal number of R- and S-enantiomers in the unit cell. The vast majority of chiral compounds form racemic compounds. researchgate.net Resolving these requires conversion to diastereomers, as direct crystallization from the racemate will always yield the racemic solid phase until the eutectic point is reached. mdpi.com

The ternary phase diagram, which includes a solvent, provides crucial solubility data and defines the regions where the pure enantiomer or the racemic compound is the stable solid phase at a given temperature, guiding the design of crystallization resolution protocols. researchgate.netmdpi.com

Table 4: Characteristics of Enantiomeric Solid-State Systems

| Property | Conglomerate System | Racemic Compound System |

|---|---|---|

| Nature of Solid | Mechanical mixture of pure enantiomer crystals | Single crystalline phase with R and S enantiomers in the lattice |

| Melting Point of Racemate | Lower than the pure enantiomers (eutectic point) | Can be higher, lower, or same as the pure enantiomers |

| Ternary Phase Diagram | Features one eutectic point researchgate.net | Features two eutectic points researchgate.net |

| Resolution by Seeding | Possible via preferential crystallization | Not possible; yields racemic compound |

| Prevalence | Rare (~5-10% of chiral compounds) | Common (>90% of chiral compounds) researchgate.net |

The available scientific literature and databases provide extensive spectroscopic information, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, for its isomers, namely 2-(2-methoxyphenyl)acetic acid and 2-(4-methoxyphenyl)acetic acid . However, this information is not directly applicable to This compound due to the differences in chemical structure which would lead to distinct spectroscopic properties.

An article based on the provided outline would necessitate specific data points such as ¹H and ¹³C NMR chemical shifts and coupling constants, correlations from two-dimensional NMR techniques, data from NMR anisotropy studies, and specific vibrational frequencies from FT-IR and FT-Raman spectroscopy. Without this foundational data for the exact compound , the generation of a detailed and accurate scientific article is not feasible.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like 2-Methoxy-2-(4-methoxyphenyl)acetic acid, "soft" ionization techniques such as ESI are particularly useful as they typically leave the molecular ion intact, allowing for accurate molecular weight determination.

High-resolution mass spectrometry is instrumental in determining the elemental composition of a molecule with high accuracy. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₀H₁₂O₄. This calculated value serves as a benchmark for experimental HRMS measurements.

The expected monoisotopic mass of the neutral molecule is 196.0736 u. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Adduct formation, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, is also common in ESI-HRMS and can provide further confirmation of the molecular weight.

Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₂O₄)

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 197.0808 |

| [M+Na]⁺ | 219.0628 |

| [M+K]⁺ | 235.0367 |

| [M-H]⁻ | 195.0663 |

This data is theoretical and serves as a predictive guide for experimental analysis.

The high accuracy of HRMS allows for the confident determination of the elemental formula, a critical step in the structural elucidation of newly synthesized compounds.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, making it the ideal method for analyzing this compound. ESI-MS analysis would be expected to readily generate the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, depending on the polarity of the analysis.

In a typical ESI-MS experiment, the primary ion observed would correspond to the molecular weight of the compound plus or minus the mass of a proton. For this compound (MW = 196.19 g/mol ), the expected singly charged ions would be observed at m/z values corresponding to the theoretical exact masses listed in the HRMS table.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented. Although specific fragmentation data is not available, predictable fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxylic acid group (-COOH), or cleavage of the bond between the two chiral centers.

Table 2: Predicted Molecular Ion Characterization by ESI-MS

| Analysis Mode | Expected Primary Ion | Predicted m/z |

| Positive Ion Mode | [M+H]⁺ | 197.08 |

| Negative Ion Mode | [M-H]⁻ | 195.07 |

This data is based on theoretical predictions in the absence of experimental findings.

The characterization of the molecular ion is a cornerstone of chemical analysis, and ESI-MS provides a rapid and sensitive method for this determination.

Computational and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) and Ab Initio Methods for Molecular Structure Optimization

No published studies were found that have performed DFT or ab initio calculations to optimize the molecular structure of 2-Methoxy-2-(4-methoxyphenyl)acetic acid.

Basis Set Selection and Functional Evaluation for Accurate Predictions

There is no available literature discussing the evaluation of different basis sets or functionals for computational studies on this specific molecule.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in published research.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

No NBO analysis, which would provide insights into charge delocalization and orbital hybridization, has been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

MEP maps, which illustrate the charge distribution and predict sites of electrophilic and nucleophilic attack, have not been computationally generated and published for this compound.

Mulliken Atomic Charge Analysis

The oxygen atoms of the methoxy (B1213986) and carboxylic acid groups are highly electronegative and are therefore expected to carry significant negative charges. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group will be electron-deficient and thus possess a substantial positive charge. The carbon atoms bonded to these oxygen atoms will also exhibit positive charges. The aromatic ring is likely to have a more complex charge distribution due to the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. This distribution of charges is a key determinant of the molecule's electrostatic potential and its interactions with other molecules.

Studies of Charge Transfer Phenomena

Intramolecular charge transfer is a critical factor in determining the electronic and optical properties of a molecule. In a study of the related compound (3,4-dimethoxyphenyl)acetic acid, a noticeable asymmetry in the C-C bond lengths and endocyclic angles of the benzene (B151609) ring was observed. nih.gov This asymmetry is attributed to the charge-transfer interaction between the carboxyl and methoxy groups and the benzene ring. nih.gov It is plausible that similar charge-transfer phenomena occur in this compound, influencing its molecular geometry and reactivity. The presence of both an electron-donating methoxy group and an electron-withdrawing acetic acid substituent on the phenyl ring facilitates this intramolecular charge transfer.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful tool for the characterization of molecular structure. A study on 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid utilized DFT-B3LYP and ab initio MP2 methods with the 6-311G** basis set to compute vibrational wavenumbers. worldscientific.com The calculated frequencies were then used to assign the experimental infrared and Raman bands. worldscientific.com Although specific data for this compound is not available, the data from these related compounds can provide a basis for understanding its vibrational spectrum.

A representative table of calculated vibrational frequencies and their assignments for a related methoxyphenylacetic acid is presented below.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | 3560 | O-H stretching |

| ν(C-H)aromatic | 3080-3020 | Aromatic C-H stretching |

| ν(C=O) | 1720 | C=O stretching |

| δ(C-H)aromatic | 1600-1450 | Aromatic C-H in-plane bending |

| ν(C-O) | 1250 | C-O stretching |

Conformational Analysis via Potential Energy Surface (PES) Scans

The conformational flexibility of this compound is a key aspect of its chemical behavior. Theoretical studies on the structural stability of 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid have shown that non-planar forms are the lowest energy conformers. worldscientific.com These findings suggest that the acetic acid side chain in these molecules is not coplanar with the phenyl ring. For this compound, it is also expected that the molecule will adopt a non-planar conformation to minimize steric hindrance between the substituents on the phenyl ring and the acetic acid moiety. The relative orientation of the methoxy and acetic acid groups will be a critical factor in determining the most stable conformer.

Studies of Intermolecular Interactions

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding plays a crucial role in the solid-state structure and solution-phase behavior of carboxylic acids. In the crystal structure of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric, strongly hydrogen-bonded dimers. nih.gov Similarly, the crystal structure of (3,4-dimethoxyphenyl)acetic acid monohydrate reveals that the molecules are linked by O-H...O hydrogen bonds, forming cyclic structures. nih.gov

In solution, the nature of hydrogen bonding is dependent on the solvent. A study on α-methoxyphenylacetic acid demonstrated that in chloroform, the formation of dimers is preferred. rsc.org However, in more polar solvents such as acetonitrile, methanol, and dimethyl sulfoxide, hydrogen-bonded solute-solvent clusters are more prevalent. rsc.org The strength of these hydrogen bonds can significantly affect the infrared and vibrational circular dichroism (VCD) spectra of the molecule. rsc.org For this compound, it is anticipated that similar hydrogen bonding patterns will be observed, with the carboxylic acid group acting as both a hydrogen bond donor and acceptor.

Theoretical Studies on Reaction Mechanisms and Kinetics

A diligent search for theoretical investigations into the reaction mechanisms and kinetics involving This compound did not yield any relevant studies. Information regarding its potential reaction pathways, transition states, activation energies, or kinetic parameters derived from computational models is not available in the reviewed scientific literature.

Table 1: Theoretical Reaction Mechanism and Kinetics Data No data available.

Solvent Effects on Molecular and Electronic Properties

There is no available research from computational studies on how different solvents may affect the molecular and electronic properties of This compound . Consequently, data on solvent-induced changes to its molecular geometry, electronic structure, or spectroscopic characteristics are not available.

Table 2: Solvent Effects on Molecular Properties No data available.

Applications in Organic Synthesis As a Chiral Building Block or Auxiliary

Precursor Role in the Synthesis of Complex Organic Molecules

The core structure of methoxyphenylacetic acid is a valuable building block for synthesizing biologically active complex molecules. A prominent example is found in the synthesis of the potent anti-tubulin agent, Combretastatin A-4. While not using the title compound directly, research demonstrates the critical role of a closely related derivative, 3-bromo-4-methoxyphenylacetic acid, as a key starting material. nih.gov

| Precursor | Reaction | Key Intermediate/Product | Significance |

| 3-bromo-4-methoxyphenylacetic acid | Perkin Condensation with 3,4,5-trimethoxybenzaldehyde | (Z)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid | Forms the core stilbene (B7821643) structure of Combretastatin A-4 researchgate.netmdpi.com |

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is typically removed. wikipedia.org Given the defined stereocenter in enantiomerically pure 2-methoxy-2-(4-methoxyphenyl)acetic acid, it possesses the structural requirements to act as a chiral auxiliary. However, its specific application for this purpose is not extensively documented in scientific literature.

In contrast, the closely related analog, (R)-(-)-α-methoxyphenylacetic acid (MPA), which lacks the methoxy (B1213986) substituent on the phenyl ring, is a well-established chiral derivatizing agent. sigmaaldrich.com Chiral derivatizing agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or HPLC. This allows for the determination of enantiomeric purity (e.e.) of alcohols and amines. sigmaaldrich.com While the function of a derivatizing agent (analysis) is different from that of a chiral auxiliary (synthesis), the successful application of MPA highlights the utility of the α-methoxyphenylacetic acid framework in stereochemical studies. The potential of the title compound, this compound, as a chiral auxiliary for controlling stereoselectivity in reactions like aldol (B89426) additions or alkylations remains an area for further academic exploration. researchgate.net

Designing Novel Derivatives and Analogs for Academic Investigation

Modifying the structure of this compound provides a route to novel derivatives and analogs that serve as valuable tools for academic and industrial research. The strategic placement of different functional groups on the aromatic ring can tune the molecule's reactivity and utility as a synthetic intermediate.

As previously discussed, the regioselective bromination of 4-methoxyphenylacetic acid is a key step to produce 3-bromo-4-methoxyphenylacetic acid. nih.gov This bromo-derivative is not just a precursor for Combretastatin A-4, but also serves as a building block for other complex molecules, including Verongamine and model vancomycin-type systems. nih.gov

Other derivatives have also been synthesized for research purposes. For example, 2-(2-cyano-4-methoxyphenyl)acetic acid has been prepared from its corresponding methyl ester via hydrolysis with lithium hydroxide. chemicalbook.com Halogenated analogs, such as 2-(4-chloro-2-methoxyphenyl)acetic acid, are also synthesized, often by the hydrolysis of the corresponding nitrile precursor. The creation of these derivatives expands the library of available building blocks, enabling the exploration of new synthetic pathways and the construction of novel molecular architectures for further investigation.

| Derivative/Analog | Precursor | Synthetic Transformation |

| 3-bromo-4-methoxyphenylacetic acid | 4-methoxyphenylacetic acid | Regioselective bromination nih.gov |

| 2-(2-cyano-4-methoxyphenyl)acetic acid | methyl (2-cyano-4-methoxyphenyl)acetate | Hydrolysis chemicalbook.com |

| 2-(4-chloro-2-methoxyphenyl)acetic acid | 4-chloro-2-methoxyphenylacetonitrile | Hydrolysis |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Methoxy-2-(4-methoxyphenyl)acetic acid and its analogs will likely prioritize green and sustainable approaches, moving away from classical methods that may involve hazardous reagents or generate significant waste.

One promising avenue is the adoption of biocatalysis. The enantioselective reduction of precursor ketones using whole-cell systems, such as Daucus carota (wild carrot), offers a sustainable method for producing chiral alcohols, which are key intermediates. nih.gov Future research could focus on identifying or engineering enzymes (e.g., esterases, oxidases, lyases) capable of stereoselectively introducing the α-methoxy group or resolving a racemic mixture of the final acid. rsc.orgfrontiersin.org This approach provides high enantioselectivity under mild, environmentally friendly conditions. nih.gov

Another sustainable strategy involves the utilization of carbon dioxide (CO₂) as a C1 feedstock. europa.eu Research into novel catalytic systems, potentially involving nickel or other transition metals, could enable the direct carboxylation of a suitable precursor, such as 1-methoxy-1-(4-methoxyphenyl)methane, to form the target carboxylic acid. europa.eu This method aligns with the principles of green chemistry by converting a greenhouse gas into a value-added chemical. europa.eu

Furthermore, the development of asymmetric synthesis routes that avoid chiral auxiliaries and resolutions will be a key focus. This could involve catalytic enantioselective C-H activation or functionalization, where a catalyst differentiates between enantiotopic protons on a prochiral substrate to build the stereocenter with high enantiomeric excess. snnu.edu.cn

Advanced Chiral Separation and Derivatization Techniques

Efficient separation of enantiomers is critical for both analytical and preparative purposes. While traditional chiral High-Performance Liquid Chromatography (HPLC) is a well-established technique, future research should explore more advanced and efficient methods. researchgate.net

Supercritical Fluid Chromatography (SFC) is emerging as a powerful and "green" alternative to normal-phase HPLC for chiral separations. chromatographyonline.comwikipedia.orgselvita.comeuropeanpharmaceuticalreview.com SFC utilizes supercritical CO₂ as the primary mobile phase, which reduces the consumption of toxic organic solvents, shortens analysis and equilibration times, and can offer complementary selectivity to LC methods. chromatographyonline.comselvita.com Future studies should focus on developing optimized SFC methods for the analytical and preparative-scale separation of this compound enantiomers, screening various polysaccharide-based chiral stationary phases (CSPs) and modifiers to achieve high resolution and productivity. nih.govchiraltech.com

| Technique | Mobile Phase | Key Advantages | Future Research Focus |

| Chiral HPLC | Typically Alkane/Alcohol mixtures | Well-established, wide variety of CSPs available. | Development of novel CSPs with unique selectivities. |

| Supercritical Fluid Chromatography (SFC) | Supercritical CO₂ with organic modifiers | Faster, reduced organic solvent use, lower environmental impact, high efficiency. chromatographyonline.comselvita.com | Optimization for preparative scale, screening of immobilized CSPs for broader solvent compatibility. nih.gov |

| Counter-Current Chromatography (CCC) | Biphasic liquid systems | No solid support (avoids irreversible adsorption), high loading capacity. | Development of methods using chiral selectors in the mobile phase. nih.gov |

In addition to separation techniques, the development of novel chiral derivatizing agents (CDAs) is another important research avenue. While existing reagents like (R)-(-)-α-Methoxyphenylacetic acid are used to determine the absolute configuration of alcohols and amines, new reagents tailored for α-alkoxy acids could be explored. tcichemicals.comnih.gov Future work could involve designing CDAs that react rapidly and without racemization with the carboxyl group of this compound, producing diastereomers that are easily separable by standard achiral chromatography and highly detectable by UV or mass spectrometry. science.govresearchgate.netnih.gov

In-Depth Mechanistic Investigations of Its Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective utilization. Future research should probe the influence of its specific structural features—namely the α-methoxy group and the electron-donating p-methoxyphenyl group—on reactivity at the α-carbon.

Studies should investigate the kinetics and stereochemical outcomes of α-substitution reactions. youtube.com For instance, understanding the mechanism of α-halogenation (a variation of the Hell-Volhard-Zelinski reaction) could reveal the role of the α-methoxy group in stabilizing intermediates, such as enols or enolates. rsc.org Computational studies combined with experimental evidence, such as kinetic isotope effect measurements, could elucidate transition state structures and reaction pathways. acs.org

The interaction of the α-methoxy and the carboxylic acid groups and their influence on the molecule's conformational preferences is another area for investigation. Rotational spectroscopy studies on the related α-methoxyphenylacetic acid have revealed a complex conformational landscape governed by subtle non-covalent interactions. nih.gov Similar studies on this compound would provide fundamental data to benchmark quantum-chemical calculations and understand how its three-dimensional structure influences its chemical behavior. nih.gov The presence of the second methoxy (B1213986) group on the phenyl ring could further influence these intramolecular dynamics.

Exploration of New Applications in Synthetic Transformations

The chiral nature of this compound makes it a valuable candidate for various applications in asymmetric synthesis. orgasynth.com

A significant area of future research is its use as a chiral ligand for transition metal catalysis. Chiral carboxylic acids have been successfully employed to induce enantioselectivity in C-H activation and other metal-catalyzed reactions. snnu.edu.cnresearchgate.net The carboxylate of this compound could coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. snnu.edu.cn Exploring its application in reactions like asymmetric hydroformylation or hydroalkoxylation could lead to new synthetic methodologies. researchgate.netnih.gov

The compound could also serve as a chiral building block for the synthesis of more complex, biologically active molecules. researchgate.net Its defined stereocenter can be incorporated into larger structures, transferring its chirality to the final product. Research in this area would involve developing efficient methods to transform the carboxylic acid into other functional groups while preserving the stereochemical integrity of the α-carbon.

Finally, its potential as a chiral organocatalyst warrants investigation. Carboxylic acids can act as Brønsted acid catalysts, and a chiral acid could protonate a substrate in an enantioselective manner, initiating a stereoselective cascade. This approach is a cornerstone of modern organocatalysis and represents a metal-free strategy for asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-2-(4-methoxyphenyl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting with 4-methoxyphenylacetic acid derivatives, methoxy groups can be introduced via alkylation using methyl iodide in the presence of a base (e.g., NaOH) under reflux conditions. Reaction optimization includes controlling temperature (60–80°C) and solvent selection (e.g., ethanol or DMF) to enhance solubility and reduce side reactions. Purification often employs recrystallization from ethanol/water mixtures or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the methoxy (-OCH) and acetic acid (-CHCOOH) substituents. For example, the methoxy proton typically resonates at δ 3.7–3.9 ppm .

- HPLC-MS : Used to assess purity and molecular ion peaks (e.g., [M+H] at m/z 225.1).

- FT-IR : Peaks at 1700–1750 cm (C=O stretch) and 1250 cm (C-O of methoxy) validate functional groups .

Q. What are the solubility and stability profiles of this compound under different pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but sparingly soluble in water. Protonation of the carboxylic acid group at low pH (≤3) increases aqueous solubility .

- Stability : Degrades under strong acidic/basic conditions via hydrolysis of the ester or methoxy groups. Storage at 4°C in inert atmospheres (N) is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Methodological Answer :

- Temperature Control : Lowering reaction temperature (to 40–50°C) reduces unwanted oxidation of the methoxy group.

- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity in alkylation steps .

- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy help track intermediate formation and adjust reaction parameters dynamically .

Q. How do structural modifications (e.g., halogenation) at the phenyl ring influence biological activity?

- Methodological Answer :

- Halogenation : Introducing electron-withdrawing groups (e.g., -Br, -Cl) at the 4-position enhances binding to enzymes like cyclooxygenase-2 (COX-2), as seen in analogs with anti-inflammatory activity. For example, brominated derivatives show 2–3× higher IC values compared to the parent compound .

- Methoxy Position : Para-methoxy groups improve metabolic stability, while ortho-substituents sterically hinder receptor interactions .

Q. How can contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer :

- Dose-Dependent Studies : Low concentrations (≤10 µM) may exhibit antioxidant activity via radical scavenging, while higher doses (>50 µM) induce pro-oxidant effects due to redox cycling.

- Cell Line Specificity : Variations in cellular redox environments (e.g., Nrf2 activation in HEK293 vs. HepG2 cells) explain discrepancies. Standardized assays (e.g., DPPH for antioxidants, ROS probes for pro-oxidants) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.